molecular formula C12H14Cl2N2OS B2949971 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215599-11-3

7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2949971
CAS No.: 1215599-11-3
M. Wt: 305.22
InChI Key: QYMLUDSTGFTRNO-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms in their structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it . Without specific information, it’s difficult to provide a detailed safety analysis.

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as medicine or materials science, future research could involve further studying its properties, optimizing its synthesis, or investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by methylation and subsequent reaction with pyrrolidine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation may lead to the formation of corresponding oxo-compounds.

  • Reduction can produce reduced derivatives.

Comparison with Similar Compounds

  • 7-Chloro-2-methoxybenzo[d]thiazole

  • 4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

  • 7-Chloro-4-methoxybenzo[d]thiazole

Uniqueness: 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is unique due to its specific combination of chloro, methoxy, and pyrrolidin-1-yl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-4-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS.ClH/c1-16-9-5-4-8(13)11-10(9)14-12(17-11)15-6-2-3-7-15;/h4-5H,2-3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMLUDSTGFTRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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